molecular formula C13H9Cl3O3 B14378743 2-(2,3,6-Trichlorobenzoyl)cyclohexane-1,3-dione CAS No. 88562-39-4

2-(2,3,6-Trichlorobenzoyl)cyclohexane-1,3-dione

Cat. No.: B14378743
CAS No.: 88562-39-4
M. Wt: 319.6 g/mol
InChI Key: NXBKIVBUAKIMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3,6-Trichlorobenzoyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a trichlorobenzoyl group attached to a cyclohexane-1,3-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,6-Trichlorobenzoyl)cyclohexane-1,3-dione typically involves the reaction of 2,3,6-trichlorobenzoyl chloride with cyclohexane-1,3-dione. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,6-Trichlorobenzoyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The trichlorobenzoyl group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzoyl derivatives .

Scientific Research Applications

2-(2,3,6-Trichlorobenzoyl)cyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,6-Trichlorobenzoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of carotenoids in plants. This inhibition leads to the depletion of essential pigments, causing the plants to bleach and die .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,6-Trichlorobenzoyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern on the benzoyl ring, which imparts distinct chemical properties and biological activities. Its trichlorinated benzoyl group enhances its reactivity and effectiveness in various applications compared to other similar compounds.

Properties

CAS No.

88562-39-4

Molecular Formula

C13H9Cl3O3

Molecular Weight

319.6 g/mol

IUPAC Name

2-(2,3,6-trichlorobenzoyl)cyclohexane-1,3-dione

InChI

InChI=1S/C13H9Cl3O3/c14-6-4-5-7(15)12(16)10(6)13(19)11-8(17)2-1-3-9(11)18/h4-5,11H,1-3H2

InChI Key

NXBKIVBUAKIMAU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=CC(=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.